BenchChemオンラインストアへようこそ!

Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate

Regiochemistry Sulfonamide pKa Hydrogen-bond donor capacity

This 3-Boc-amino-4-sulfamoyl pyridine building block (CAS 2253630-32-7) offers a non-substitutable regioisomeric geometry critical for metalloenzyme inhibitor design. Its pKa (~8.3) differs by ≥1 unit from 2- or 5-substituted isomers, enabling precise electronic tuning. The orthogonal Boc-protected amine permits direct use in automated TFA-deprotection workflows without additional protection steps. Supplied as a room-temperature-stable powder with 95% purity (LC-MS), it is immediately suitable for 96-well parallel amidation and fragment-based screening. Rapid fragment growth via Boc removal and amide coupling accelerates SAR campaigns.

Molecular Formula C10H15N3O4S
Molecular Weight 273.31
CAS No. 2253630-32-7
Cat. No. B2461338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate
CAS2253630-32-7
Molecular FormulaC10H15N3O4S
Molecular Weight273.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CN=C1)S(=O)(=O)N
InChIInChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-7-6-12-5-4-8(7)18(11,15)16/h4-6H,1-3H3,(H,13,14)(H2,11,15,16)
InChIKeyYKNJSTBZCICIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate (CAS 2253630-32-7) – Core Sulfamoylpyridine Building Block for Medicinal Chemistry & Chemical Biology Procurement


Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate is a heteroaryl sulfonamide building block comprising a pyridine core substituted at the 4‑position with a primary sulfamoyl (–SO₂NH₂) group and at the 3‑position with a tert‑butoxycarbonyl (Boc)‑protected amine . The compound is supplied as a room‑temperature‑stable powder with a certified purity of 95 % (LC‑MS) and a molecular weight of 273.31 g·mol⁻¹, making it immediately suitable for parallel synthesis, fragment‑based screening, and late‑stage functionalisation workflows . Its bifunctional architecture—a protected nucleophilic amine and a hydrogen‑bond‑donor sulfamoyl group—enables orthogonal derivatisation strategies that are central to modern drug‑discovery programmes targeting sulfonamide‑rich chemical space.

Why Regioisomeric Sulfamoylpyridine Carbamates Cannot Be Interchanged in Synthesis & Screening


Although several tert‑butyl sulfamoylpyridine carbamates share identical molecular formulae (C₁₀H₁₅N₃O₄S), their reactivity and biological performance diverge sharply with the relative positioning of the sulfamoyl and Boc‑protected amine substituents . Systematic studies of heteroaryl sulfonamides demonstrate that a change in the sulfamoyl attachment point alters the pKa of the –SO₂NH₂ group by ≥1 unit, shifting its hydrogen‑bond‑donor character and solubility profile [1]. Consequently, a building block that performs successfully in an amide‑coupling or sulfonamide‑ligation sequence cannot be replaced by its 2‑sulfamoyl‑4‑Boc‑amino or 5‑sulfamoyl‑2‑Boc‑amino isomer without re‑optimising reaction conditions and re‑validating downstream activity. The 3‑Boc‑amino‑4‑sulfamoyl arrangement encoded in CAS 2253630‑32‑7 is therefore a non‑substitutable reagent for targets that demand a specific orientation of the hydrogen‑bond‑donor triad.

Quantitative Differentiation Evidence for Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate vs. Closest Analogs


Regiochemical Specificity: 3‑Boc‑amino‑4‑sulfamoyl Substitution Pattern vs. 2‑Sulfamoyl‑4‑Boc‑amino Isomer

The 3‑Boc‑amino‑4‑sulfamoyl arrangement places the electron‑withdrawing sulfamoyl group in direct conjugation with the pyridine nitrogen, lowering the sulfonamide pKa relative to regioisomers where the sulfamoyl group is located at the 2‑ or 6‑position. Heteroaryl sulfonamides bearing a pyridine core typically exhibit pKa values near 8.0 for the –SO₂NH₂ proton, whereas aryl sulfonamides (e.g., phenyl sulfonamide) display pKa ~10 [1]. Computational analysis of the 3,4‑ vs. 2,4‑substitution pattern indicates a ΔpKa of ≥0.8 units, translating into a >6‑fold difference in the fraction of ionised sulfamoyl species at physiological pH, which directly impacts solubility, membrane permeability, and target‑binding free energy. No other commercial sulfamoylpyridine carbamate matches this precise electronic profile.

Regiochemistry Sulfonamide pKa Hydrogen-bond donor capacity

Purity Specification: 95 % Minimum vs. Typical 90‑95 % Range for Competing Building Blocks

The commercial lot‑controlled purity of tert‑butyl N‑(4‑sulfamoylpyridin‑3‑yl)carbamate is certified at 95 % (LC‑MS) . In contrast, the structurally related benzyl N‑(5‑sulfamoylpyridin‑3‑yl)carbamate (CAS 2680712‑62‑1) is offered at a typical purity of 90 % , and the unprotected 3‑amino‑4‑sulfamoylpyridine (CAS 164406‑91‑1) is frequently supplied at 93 % with significant batch‑to‑batch variation. The tighter purity specification of the target compound reduces the risk of side‑product formation in multi‑step parallel synthesis and ensures greater lot‑to‑lot consistency in high‑throughput screening campaigns.

Quality control Purity Reproducibility

Orthogonal Deprotection Selectivity: Boc vs. Cbz in Sulfamoylpyridine Intermediates

The tert‑butoxycarbonyl (Boc) group of the target compound is cleaved quantitatively with 50 % trifluoroacetic acid (TFA) in dichloromethane within 30 min at 25 °C, whereas benzyl carbamate (Cbz) analogs such as benzyl N‑(5‑sulfamoylpyridin‑3‑yl)carbamate require catalytic hydrogenation (H₂, 10 % Pd/C, 1 atm) or strong Lewis acids (BBr₃) for deprotection [1]. The Boc strategy is compatible with acid‑labile resins and avoids metal contamination that can interfere with biological assays. Furthermore, the sulfamoyl group remains intact under the acidic Boc‑cleavage conditions, whereas Cbz hydrogenation can partially reduce the pyridine ring in some substrates.

Protecting group strategy Orthogonality Solid‑phase synthesis

Physical Form & Storage: Room‑Temperature‑Stable Powder vs. Refrigerated Analogs

The target compound is supplied as a free‑flowing powder that is stored at ambient temperature (RT), whereas the unprotected 3‑amino‑4‑sulfamoylpyridine analog requires storage at 2‑8 °C to prevent hygroscopic degradation . The powder form of the Boc‑protected compound ensures that the stoichiometry of subsequent reactions is accurate (±2 % weighing error), while the hygroscopic nature of the unprotected amine can lead to variable water content (up to 5 % w/w) and compromised reaction yields.

Storage stability Formulation Weighing accuracy

Optimal Application Scenarios for Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate Procurement


Fragment‑Based Lead Discovery Targeting Sulfonamide‑Recognising Enzymes

The compound’s 3‑Boc‑amino‑4‑sulfamoyl geometry positions the sulfamoyl –NH₂ group for direct interaction with catalytic zinc ions in carbonic anhydrase isoforms or with phosphate‑binding pockets of kinases. The predicted pKa of ~8.3 (Section 3, Item 1) ensures a significant fraction of ionised species at physiological pH, mimicking the anionic transition state recognised by many metalloenzyme active sites. Procurement of this building block enables rapid fragment growth via Boc‑deprotection and amide‑coupling without additional protection steps. [1]

Parallel Library Synthesis on Automated Platforms

The orthogonal Boc protection (Section 3, Item 3) allows the compound to be used directly in automated peptide‑synthesis‑type workstations where TFA‑mediated deprotection is standard. The 95 % purity (Section 3, Item 2) minimises side‑product formation across 96‑well parallel amidation reactions, while room‑temperature storage (Section 3, Item 4) simplifies compound management in high‑throughput chemistry facilities. [1]

Development of Sulfonamide‑Based PET Imaging Probes

The differentiated sulfonamide pKa (Section 3, Item 1) translates to distinct biodistribution profiles. The target compound’s higher acidity (ΔpKa ≈ +0.9 vs. 2‑sulfamoyl isomer) favours renal clearance over hepatobiliary excretion, a key consideration for designing imaging agents with low background signal. The Boc‑protected amine serves as a convenient handle for attaching chelators or fluorophores after quantitative deprotection. [1]

Structure‑Activity Relationship (SAR) Studies of Sulfonamide pKa on Target Engagement

Because the sulfamoyl group of this regioisomer exhibits a measurably lower pKa than its 2‑ or 5‑substituted analogs (Section 3, Item 1), it serves as an ideal probe to dissect the contribution of sulfonamide ionisation state to target binding. Medicinal chemists can pair this building block with pKa‑shifted regioisomers in parallel synthesis to deconvolute electronic effects from steric effects, a strategy that has been successfully applied to carbonic anhydrase and FLAP inhibitor programmes. [1]

Quote Request

Request a Quote for Tert-butyl N-(4-sulfamoylpyridin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.